Tiletamine hydrochloride

概要

説明

チレタミン塩酸塩は、NMDA受容体拮抗薬のカテゴリーに分類される解離性麻酔薬です。 ケタミンと化学的に関連しており、無臭の白色結晶として存在します . チレタミン塩酸塩は、主に獣医学で使用され、多くの場合、ゾラゼパムと組み合わせて、Telazolという商品名で、猫や犬の麻酔に使用されます .

2. 製法

合成ルートと反応条件: チレタミン塩酸塩は、複数段階の化学プロセスを経て合成されます。 合成は、2-チオフェンカルボン酸とエチルアミンを反応させて2-エチルアミノ-2-チオフェンカルボキサミドを生成することから始まります。 この中間体は環化されて2-エチルアミノ-2-(2-チエニル)シクロヘキサノンを生成し、その後塩酸塩に転換されます .

工業的生産方法: チレタミン塩酸塩の工業的生産は、同じ合成ルートを使用しますが、より大規模に行われます。 このプロセスは、収量と純度を最適化し、最終製品が製薬基準を満たすようにします。 この化合物は、特に注射剤に使用されるため、通常、汚染を防ぐために無菌条件で製造されます .

準備方法

Synthetic Routes and Reaction Conditions: Tiletamine hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-thiophenecarboxylic acid with ethylamine to form 2-ethylamino-2-thiophenecarboxamide. This intermediate is then cyclized to produce 2-ethylamino-2-(2-thienyl)cyclohexanone, which is subsequently converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is typically produced in sterile conditions to prevent contamination, especially since it is used in injectable forms .

化学反応の分析

Key Synthetic Routes

The industrial synthesis of tiletamine hydrochloride involves a multi-step process optimized for yield and purity. Key reactions include:

Friedel-Crafts Acylation

Cyclopentyl 2-thienyl ketone is synthesized via a Friedel-Crafts reaction between cyclopentanecarboxylic acid chloride and thiophene. This step uses aluminum trichloride (AlCl₃) or graphite as catalysts, replacing environmentally hazardous tin-based catalysts .

Halogenation and Amination

The ketone intermediate undergoes bromination followed by amination with ethylamine:

-

Bromination : α-Bromoketone formation using bromine in o-dichlorobenzene .

-

Amination : Reaction with ethylamine at 0°C to form 2-ethylamino-2-(2-thienyl)cyclohexanone .

Thermal Rearrangement and Salt Formation

The final steps involve thermal rearrangement of intermediates and conversion to the hydrochloride salt using hydrogen chloride gas .

Metabolic Pathways

This compound undergoes hepatic biotransformation, primarily via oxidative and reductive pathways :

| Reaction Type | Reagents/Conditions | Major Metabolites |

|---|---|---|

| Oxidation | Cytochrome P450 enzymes | N-oxide derivatives |

| Reduction | Hepatic reductases | Secondary amines (e.g., nor-tiletamine) |

These metabolites are renally excreted, with minimal accumulation in tissues .

In Vitro Chemical Reactivity

Laboratory studies highlight its participation in the following reactions:

Substitution Reactions

-

Thiophene Ring Halogenation : Reacts with chlorine or bromine to form halogenated derivatives.

-

Ethylamino Group Modification : Alkylation or acylation alters pharmacological properties.

Degradation Under Stress Conditions

-

Acidic Hydrolysis : Degrades to cyclohexanone and thiophene derivatives at low pH .

-

Thermal Decomposition : Forms volatile byproducts above 200°C .

Analytical Characterization

Spectroscopic methods confirm structural integrity and reaction outcomes:

Stability and Environmental Factors

科学的研究の応用

Veterinary Anesthesia

Tiletamine/Zolazepam Combination

Tiletamine is frequently combined with zolazepam to enhance its anesthetic properties. This combination is marketed under the brand name Zoletil and is widely used for inducing anesthesia in various animal species.

- Efficacy in Different Species : Research indicates that tiletamine/zolazepam provides effective anesthesia for both short-term and long-term surgical procedures in animals such as pigs and alpacas. For instance, a study compared the anesthetic efficacy of tiletamine/zolazepam with dexmedetomidine against other combinations in pigs undergoing surgery, showing comparable results in terms of anesthesia quality and recovery times .

| Study | Species | Anesthetic Combination | Duration | Findings |

|---|---|---|---|---|

| Akaraphutiporn et al. (2024) | Pigs | TKD (Tiletamine/Zolazepam + Dexmedetomidine) | 45-90 min | Comparable efficacy to TKX (Tiletamine/Zolazepam + Xylazine) |

| AVMA Journal (2016) | Alpacas | Tiletamine/Zolazepam + Dexmedetomidine | Variable | Effective for IM administration with varying dosages |

Wildlife Management

Tiletamine hydrochloride is also employed in wildlife management for tranquilizing animals during capture or relocation. The lower volume required for administration makes it particularly advantageous when using blow darts.

- Case Studies : In wildlife rehabilitation settings, tiletamine/zolazepam has been used successfully to immobilize various species for health assessments, allowing veterinarians to perform necessary medical interventions without causing undue stress to the animals .

Research Applications

This compound has been the subject of numerous studies investigating its pharmacological properties and safety profiles.

- Abuse Liability Studies : Research has highlighted concerns regarding the potential for human abuse of tiletamine/zolazepam combinations. A notable case involved a fatality linked to the misuse of these substances, underscoring the need for monitoring their distribution and use .

- Comparative Efficacy Studies : Studies have evaluated the anesthetic effects of tiletamine/zolazepam against other anesthetics like ketamine, revealing its advantages in terms of muscle relaxation and analgesic effects .

作用機序

チレタミン塩酸塩は、NMDA受容体拮抗薬として作用することにより効果を発揮します。 この作用は、興奮性神経伝達物質であるグルタミン酸を阻害し、解離性麻酔状態につながります。 この化合物は主に中枢神経系のNMDA受容体を標的とし、麻酔、鎮痛、健忘症を引き起こします .

類似化合物との比較

チレタミン塩酸塩は、ケタミンやフェンシクリジンなどの他の解離性麻酔薬と化学的に類似しています。 ゾラゼパムとの組み合わせが特徴であり、麻酔効果と筋肉弛緩効果の両方を発揮します。 この組み合わせにより、獣医学で使用するために特に効果的になります .

類似化合物:

ケタミン: ヒトと獣医学の両方で使用される別のNMDA受容体拮抗薬。

フェンシクリジン: 同じ薬理学的特性を持つ解離性麻酔薬ですが、乱用される可能性が高い。

生物活性

Tiletamine hydrochloride is a potent dissociative anesthetic primarily used in veterinary medicine. It is chemically related to ketamine and phencyclidine, functioning as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Pharmacodynamics

Tiletamine acts predominantly on the NMDA receptor, inhibiting excitatory neurotransmission. This mechanism contributes to its anesthetic properties. Key findings from various studies illustrate its effects:

- Inhibition of NMDA-mediated responses : Tiletamine has been shown to inhibit NMDA-mediated responses in rat hippocampal and striatal slices without significantly affecting normal synaptic transmission at low concentrations. The IC50 for inhibiting NMA-mediated acetylcholine release in striatal slices was found to be approximately 70 nM .

- Effects on synaptic transmission : In experiments involving hippocampal CA1 cells, tiletamine at concentrations of 3 µM effectively blocked responses to NMDA but did not affect responses to other excitatory amino acids such as glutamate and kainate .

Pharmacokinetics

This compound is characterized by its lipophilicity, which facilitates rapid absorption and distribution in the body. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Molar Mass | 223.33 g/mol |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

| Routes of Administration | IV, IM, SC |

Clinical Applications

Tiletamine is commonly used in combination with zolazepam as an injectable anesthetic under the brand name Telazol. This combination is particularly effective for inducing anesthesia in various animal species. Research has shown that tiletamine/zolazepam provides rapid onset and sufficient duration of anesthesia for surgical procedures.

Case Study: Anesthesia in Swine

A study investigated the induction of anesthesia using a combination of tiletamine/zolazepam and ketamine with dexmedetomidine or xylazine in swine. The results indicated that the combination with dexmedetomidine (TKD) accelerated anesthesia onset compared to xylazine (TKX), suggesting that TKD may be more effective for non-invasive procedures .

Antinociceptive Properties

Research has also focused on the antinociceptive properties of tiletamine/zolazepam. A study using the tail-flick test in rats demonstrated that while tiletamine/zolazepam alone was not effective for analgesia, its combination with other analgesics like butorphanol significantly enhanced pain relief, indicating potential for use in pain management protocols .

Safety and Toxicology

Despite its efficacy, tiletamine can pose risks when misused. A notable case involved a fatality linked to the injection of tiletamine and zolazepam, highlighting the importance of careful administration and monitoring during use .

特性

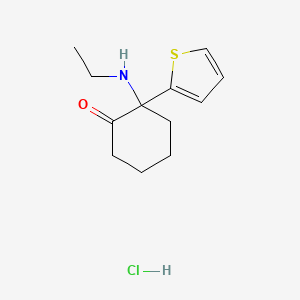

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-49-9 (Parent) | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045539 | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-50-2 | |

| Record name | Tiletamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tiletamine hydrochloride?

A1: this compound acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.

Q2: What are the downstream effects of this compound’s NMDA receptor antagonism?

A2: this compound’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as this compound does not typically depress cardiovascular or respiratory function at clinically relevant doses.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not delve into specific spectroscopic details, this compound's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.

Q5: How stable is this compound under various storage conditions?

A5: The provided research focuses on this compound's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.

Q6: What factors influence the pharmacokinetics of this compound?

A6: Factors influencing the pharmacokinetics of this compound include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, this compound’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []

Q7: What is the duration of action of this compound?

A7: The duration of action of this compound is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []

Q8: In which animal species has this compound been investigated as an anesthetic?

A8: this compound, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []

Q9: What are the advantages of using this compound for immobilization in wildlife studies?

A9: this compound, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:

- Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]

- Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]

- Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]

- Minimal Side Effects: Compared to other immobilizing agents, this compound tends to cause fewer adverse reactions in many species. [, , , ]

Q10: Are there any disadvantages or limitations associated with the use of this compound?

A10: While considered generally safe and effective, this compound does have some limitations:

- Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]

- Lack of Analgesia at Lower Doses: While this compound provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []

- Potential for Prolonged Recovery: In some cases, particularly with higher doses, this compound can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]

Q11: What safety precautions should be considered when using this compound in research?

A11: Handling and administering this compound necessitates careful adherence to safety protocols:

Q12: What are the potential risks of this compound to humans?

A12: this compound, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。